molecular formula C19H17NO4 B269368 N-[2-(2-phenoxyethoxy)phenyl]-2-furamide

N-[2-(2-phenoxyethoxy)phenyl]-2-furamide

Cat. No.: B269368
M. Wt: 323.3 g/mol
InChI Key: HKWJDVLQSWAMFM-UHFFFAOYSA-N
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Description

N-[2-(2-Phenoxyethoxy)phenyl]-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a phenyl group substituted with a phenoxyethoxy moiety.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-[2-(2-phenoxyethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H17NO4/c21-19(18-11-6-12-23-18)20-16-9-4-5-10-17(16)24-14-13-22-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,21)

InChI Key

HKWJDVLQSWAMFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[2-(2-phenoxyethoxy)phenyl]-2-furamide with related 2-furamide derivatives and phenoxy/acylamide-containing compounds. Key structural variations, physicochemical properties, and reported activities are highlighted.

Table 1: Structural and Functional Comparison of 2-Furamide Derivatives

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Reported Activities/Synthesis Notes Reference
This compound C₁₉H₁₇NO₄ Phenyl with phenoxyethoxy chain 335.34 g/mol No direct data; inferred from analogs -
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3a) C₂₄H₁₇NO₄ Benzoylphenyl + 3-hydroxyphenyl on furan 383.40 g/mol Synthesized for anti-hyperlipidemic studies
5-Bromo-N-(2-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ Bromo + isopropylphenyl substituent 316.18 g/mol No activity data; structural analog
N-{2-[(3,4-Dimethylanilino)carbonyl]phenyl}-2-furamide C₂₀H₁₈N₂O₃ 3,4-Dimethylanilino carbonyl on phenyl 334.37 g/mol No activity data; chiral separation noted
N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-furamide C₁₄H₁₆N₂O₄S Isopropylamino sulfonyl group on phenyl 308.35 g/mol Physicochemical properties analyzed
N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide C₁₉H₁₆N₂O₄S Indoline sulfonyl group on phenyl 384.41 g/mol Structural diversity in sulfonamide class

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The phenoxyethoxy group in the target compound may enhance lipophilicity compared to simpler analogs like 5-bromo-N-(2-isopropylphenyl)-2-furamide . This could improve membrane permeability but may reduce aqueous solubility. Sulfonyl-containing derivatives (e.g., N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide) introduce polar groups that might favor target binding via hydrogen bonding or electrostatic interactions .

Synthetic Flexibility: The 2-furamide scaffold allows modular substitution. For example, demonstrates the incorporation of a benzoylphenyl group to explore anti-hyperlipidemic activity, while highlights chiral separation techniques for isomers with dimethylanilino groups .

Comparison with Non-Furamide Phenoxy Analogs: Phenoxy acetamide derivatives (e.g., 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) exhibit anti-inflammatory and analgesic activities, suggesting that the phenoxyethoxy group in the target compound could similarly modulate inflammatory pathways .

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